molecular formula C16H16N2O3S2 B2614180 N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(ethanesulfonyl)benzamide CAS No. 886923-29-1

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(ethanesulfonyl)benzamide

Cat. No.: B2614180
CAS No.: 886923-29-1
M. Wt: 348.44
InChI Key: BVIYUNRJYISUMQ-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(ethanesulfonyl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with an ethanesulfonyl group at the para position and a 3-cyano-4,5-dimethylthiophen-2-yl moiety at the amide nitrogen. For instance, sulfonyl-substituted benzamides are frequently synthesized via nucleophilic addition reactions, Friedel-Crafts alkylation, or S-alkylation of triazole-thiones, as demonstrated in the synthesis of compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones . The ethanesulfonyl group likely enhances solubility and influences electronic properties, while the thiophene ring with cyano and methyl substituents may contribute to steric effects and binding interactions in biological systems.

Properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S2/c1-4-23(20,21)13-7-5-12(6-8-13)15(19)18-16-14(9-17)10(2)11(3)22-16/h5-8H,4H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVIYUNRJYISUMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(ethanesulfonyl)benzamide is a chemical compound that has attracted significant interest in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a thiophene ring substituted with cyano and dimethyl groups alongside an ethanesulfonyl benzamide moiety, underpins its diverse biological effects. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by the following properties:

PropertyValue
Molecular FormulaC16H16N2O3S2
Molecular Weight348.4398 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

The structural formula indicates the presence of functional groups that may contribute to its biological activity.

The biological activity of this compound is believed to involve interactions with specific molecular targets. The cyano group and the sulfonyl moiety are thought to play critical roles in modulating enzymatic activity or receptor interactions, potentially leading to altered cellular processes. Preliminary studies suggest that this compound may inhibit certain kinases and transcription factors involved in cell growth and survival pathways.

Antiproliferative Effects

Research indicates that this compound exhibits antiproliferative properties against various cancer cell lines. In vitro studies have demonstrated its effectiveness in inducing apoptosis and inhibiting proliferation in human lung cancer cell lines such as A549 and HCC827. The compound's IC50 values in these studies were reported as follows:

Cell LineIC50 (µM)
A5496.26 ± 0.33
HCC8276.48 ± 0.11

These values indicate a promising potential for further development as an antitumor agent.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects. It may modulate inflammatory pathways, making it a candidate for treating chronic inflammatory diseases.

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, such as N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-methoxyphenoxy)acetamide, this compound exhibits distinct biological profiles that warrant further investigation into its therapeutic applications.

Case Studies

  • Study on Lung Cancer Cell Lines : In a study evaluating the antiproliferative effects of various compounds on A549 and HCC827 cell lines, this compound was found to significantly inhibit cell growth compared to standard chemotherapeutics like doxorubicin and vandetanib.
  • Inflammation Modulation : Another study explored the compound's ability to reduce inflammatory markers in vitro, indicating potential benefits for conditions such as rheumatoid arthritis or inflammatory bowel disease.

Comparison with Similar Compounds

Key Observations :

  • Sulfonyl vs. Sulfamoyl Groups : The ethanesulfonyl group in the target compound differs from the dimethylsulfamoyl group in Compound 50 . Sulfonyl groups generally increase electrophilicity and metabolic stability compared to sulfamoyl groups.
  • Heterocyclic Moieties: The 3-cyano-4,5-dimethylthiophen-2-yl group in the target compound contrasts with the thiazole (Compound 50) or triazole (Sulfentrazone) rings in analogs.
  • Biological Targets : While the target compound’s activity is unspecified, structural analogs target diverse pathways, including NF-κB signaling (Compound 50) , ACE2 (4,4′-oxybis[N-(2-ethoxyphenyl)benzamide]) , and herbicide action (Sulfentrazone) .

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